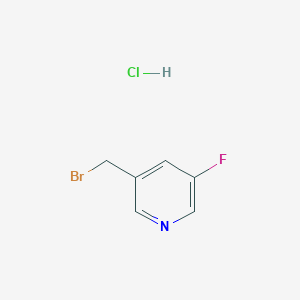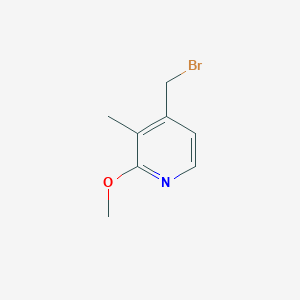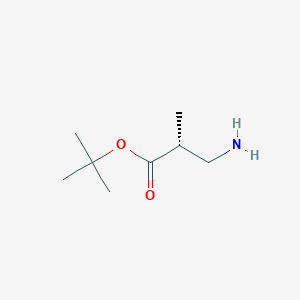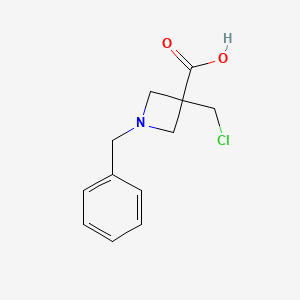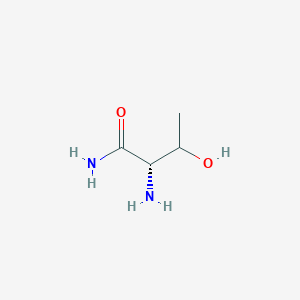
(2S)-2-Amino-3-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-3-hydroxybutanamide is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the reduction of (2S)-2-Amino-3-hydroxybutanoic acid using a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective reduction of the carboxyl group to an amide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic reduction processes using specific reductases can be employed to achieve high yields of the desired product under mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: (2S)-2-Amino-3-oxobutanamide.
Reduction: (2S)-2-Amino-3-hydroxybutylamine.
Substitution: Various substituted (2S)-2-Amino-3-hydroxybutanamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-3-hydroxybutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-Amino-3-hydroxybutanoic acid
- (2S)-2-Amino-3-methoxybutanamide
- (2S)-2-Amino-3-hydroxybutylamine
Comparison: (2S)-2-Amino-3-hydroxybutanamide is unique due to the presence of both an amino group and a hydroxyl group on the butanamide backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Additionally, its specific stereochemistry (2S) can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C4H10N2O2 |
|---|---|
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(2S)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2?,3-/m0/s1 |
InChI-Schlüssel |
PZUOEYPTQJILHP-NFJMKROFSA-N |
Isomerische SMILES |
CC([C@@H](C(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)




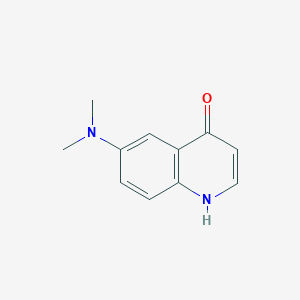
![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
